1-allyl-8-methoxy-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Overview
Description
1-allyl-8-methoxy-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.136827821 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
One area of research involves the synthesis of benzodiazepine derivatives, including methods for creating saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions. This process yields heterocyclic products with significant diastereoselectivity, highlighting the chemical versatility and potential for creating diverse derivatives with varying biological activities (Neukom, Aquino, & Wolfe, 2011).
Pharmacological Properties
Research on 1,5-benzothiazepine derivatives, closely related to the compound of interest, has shown these compounds possess coronary vasodilator activity. This activity is stereospecific to certain isomers, indicating the potential for selective therapeutic applications (Nagao et al., 1972).
Antimicrobial and Antifungal Applications
Some studies have focused on the synthesis of benzothiazepine derivatives and their ribofuranosides, showing antimicrobial activity against a range of pathogens. This suggests potential applications in combating microbial infections (Singh, Kumar, Yadav, & Mishra, 2002).
Anticonvulsant Agents
A series of benzodiazepine containing benzothiazepine/benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing potency greater than standard drugs. This highlights the potential for developing new treatments for epilepsy and related disorders (Archana, 2018).
Antifungal Activity
Eugenol analogues, including compounds with allyl substituents, have been studied for their antifungal properties against a panel of human pathogenic fungi. These studies offer insights into structure-activity relationships and mechanisms of action, suggesting applications in antifungal drug development (Carrasco et al., 2012).
Properties
IUPAC Name |
8-methoxy-4-phenyl-1-prop-2-enyl-3H-1,5-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-11-21-18-12-15(23-2)9-10-16(18)20-17(13-19(21)22)14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLKGLVWNYXJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(CC(=O)N2CC=C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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